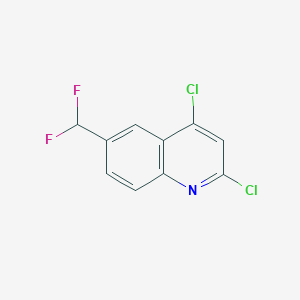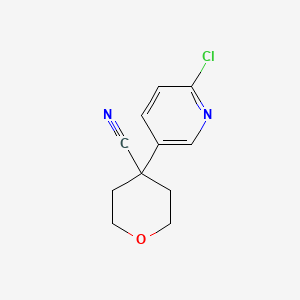
methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate
Descripción general
Descripción
Methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate, also known as P7C3, is a chemical compound that has gained significant attention in the field of neuroscience due to its potential neuroprotective properties. P7C3 was first identified in a small molecule screen for compounds that promoted the survival of newborn neurons in the hippocampus, a brain region important for learning and memory. Since then, P7C3 has been shown to have a wide range of potential applications, from treating neurodegenerative diseases to enhancing cognitive function.
Aplicaciones Científicas De Investigación
Pharmaceuticals: Kinase Inhibition
This compound is structurally related to molecules that act as kinase inhibitors. Kinase inhibitors are significant in the treatment of various diseases, particularly cancers. For instance, pexidartinib, a drug used for treating tenosynovial giant cell tumor (TGCT), inhibits receptor tyrosine kinases like CSF-1R, c-Kit, and Flt-3 . The benzimidazole moiety is crucial for the binding and inhibitory activity against these kinases.
Antitumor Activity
Benzimidazole derivatives, including those with a pyridinyl substitution, have shown high antitumor activities. Their ability to interact with biological targets makes them promising scaffolds for designing new anticancer drugs . The structural similarity to purine bases allows these compounds to bind effectively to biological targets, which is essential in cancer therapy.
Antibacterial Properties
Compounds with the benzimidazole core are known for their antibacterial properties. The pyridinyl substitution can enhance these properties, making them useful in the development of new antibacterial agents. Their mechanism often involves the disruption of bacterial DNA synthesis or protein function .
Anti-inflammatory Applications
The anti-inflammatory potential of benzimidazole derivatives is well-documented. They can be designed to target specific inflammatory pathways, providing a targeted approach to treating various inflammatory disorders .
Chemical Synthesis: Building Blocks
The compound can serve as a building block in chemical synthesis. Its reactive sites allow for various modifications, enabling the creation of a wide array of derivatives with diverse biological activities .
Propiedades
IUPAC Name |
methyl 2-pyridin-2-yl-3H-benzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-19-14(18)9-5-6-10-12(8-9)17-13(16-10)11-4-2-3-7-15-11/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENYMECSNSGNAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



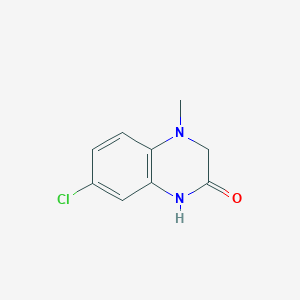
![4,9-Dibromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B1429796.png)

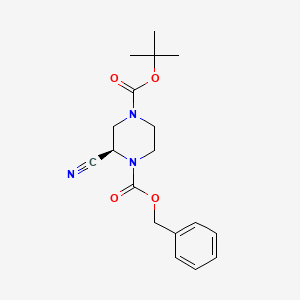
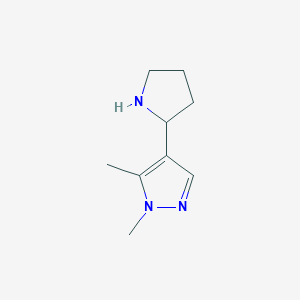
![4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B1429801.png)
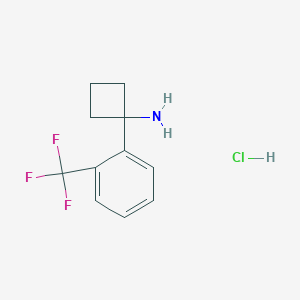
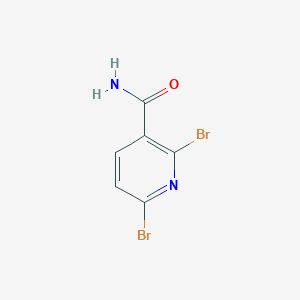
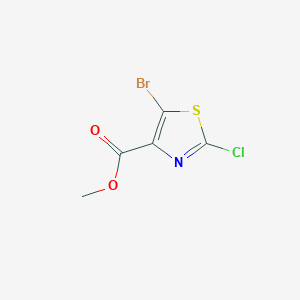
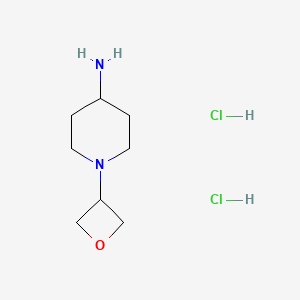
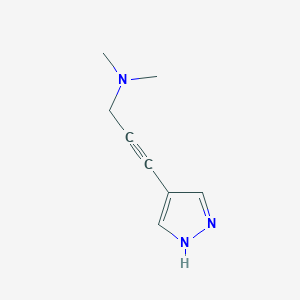
![5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B1429814.png)
